molecular formula C30H52O26 B12464720 Maltopentose

Maltopentose

Cat. No.: B12464720
M. Wt: 828.7 g/mol
InChI Key: FTNIPWXXIGNQQF-UHFFFAOYSA-N
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Description

. It is a member of the maltooligosaccharides family, which are derived from the partial hydrolysis of starch. Maltopentose is known for its role in various biochemical processes and its applications in research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

Maltopentose can be synthesized through the enzymatic hydrolysis of starch using specific amylases. The process involves the breakdown of starch into smaller oligosaccharides, including this compound . The reaction conditions typically include:

    Temperature: Optimal temperatures for enzyme activity, usually around 50-60°C.

    pH: A pH range of 5.0-6.5 is maintained for optimal enzyme activity.

    Enzymes: Amylases such as α-amylase and β-amylase are commonly used.

Industrial Production Methods

In industrial settings, the production of this compound involves the use of bioreactors where starch is subjected to enzymatic hydrolysis. The process is optimized for large-scale production by controlling parameters such as temperature, pH, and enzyme concentration . The resulting oligosaccharides are then purified using techniques like chromatography.

Chemical Reactions Analysis

Types of Reactions

Maltopentose undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

Maltopentose exerts its effects primarily through its interaction with enzymes. For example, it serves as a substrate for α-amylase, which catalyzes its hydrolysis into smaller glucose units . The molecular targets include various glycosidic bonds within the this compound structure. The pathways involved in its metabolism include the starch degradation pathway and the maltodextrin pathway .

Comparison with Similar Compounds

Maltopentose is similar to other maltooligosaccharides such as maltotriose, maltotetraose, and maltohexaose. it is unique due to its specific chain length of five glucose units, which imparts distinct functional properties .

Similar Compounds

This compound’s unique chain length makes it particularly useful in specific biochemical and industrial applications where other oligosaccharides may not be as effective .

Properties

Molecular Formula

C30H52O26

Molecular Weight

828.7 g/mol

IUPAC Name

2-[6-[6-[4,5-dihydroxy-2-(hydroxymethyl)-6-[4,5,6-trihydroxy-2-(hydroxymethyl)oxan-3-yl]oxyoxan-3-yl]oxy-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol

InChI

InChI=1S/C30H52O26/c31-1-6-11(36)12(37)18(43)27(49-6)54-23-8(3-33)51-29(20(45)14(23)39)56-25-10(5-35)52-30(21(46)16(25)41)55-24-9(4-34)50-28(19(44)15(24)40)53-22-7(2-32)48-26(47)17(42)13(22)38/h6-47H,1-5H2

InChI Key

FTNIPWXXIGNQQF-UHFFFAOYSA-N

Canonical SMILES

C(C1C(C(C(C(O1)OC2C(OC(C(C2O)O)OC3C(OC(C(C3O)O)OC4C(OC(C(C4O)O)OC5C(OC(C(C5O)O)O)CO)CO)CO)CO)O)O)O)O

Origin of Product

United States

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